Valproic Acid-d15 Beta-D-Glucuronide is a labeled analogue of Valproic Acid Beta-D-Glucuronide, which is a metabolite of the widely used anticonvulsant and mood-stabilizing drug, Valproic Acid. The compound has the molecular formula and a molecular weight of 335.43 g/mol . It is characterized by the incorporation of deuterium atoms, which enhances its stability and detection in analytical studies.
The synthesis of Valproic Acid-d15 Beta-D-Glucuronide typically involves the glucuronidation of Valproic Acid-d15 using glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes. This enzymatic reaction can be conducted in vitro using liver microsomes or other biological matrices that contain the necessary enzymes for glucuronidation . The synthesis can be optimized for yield and purity through various purification techniques such as chromatography.
Valproic Acid-d15 Beta-D-Glucuronide has been studied for its interactions with various drugs, particularly carbapenem antibiotics. Research indicates that these antibiotics can inhibit the hydrolysis of Valproic Acid-d15 Beta-D-Glucuronide, leading to altered plasma levels of Valproic Acid and potential therapeutic implications . Understanding these interactions is crucial for optimizing treatment regimens involving Valproic Acid.
Several compounds share similarities with Valproic Acid-d15 Beta-D-Glucuronide, primarily through their structural or functional characteristics. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Valproic Acid | C₇H₁₄O₂ | Parent compound; used as an anticonvulsant and mood stabilizer. |
| Valproate Beta-D-Glucuronide | C₁₄H₂₄O₈ | Major inactive metabolite; lacks deuterium labeling. |
| 2-Propylpentanoate | C₉H₁₈O₂ | Related ester; different functional group structure. |
| Dipropylacetate Glucuronide | C₁₂H₂₁O₄ | Another glucuronide derivative; used for metabolic studies. |
| Valproyl-CoA | C₁₃H₂₅NO₄S | Active metabolite involved in fatty acid metabolism. |
Valproic Acid-d15 Beta-D-Glucuronide's uniqueness lies in its deuterated structure, which allows for precise tracking in metabolic studies while retaining properties similar to its parent compound.
Enzymatic glucuronidation leverages uridine diphosphate-glucuronosyltransferase (UGT) isoforms to conjugate deuterated valproic acid with glucuronic acid. Human liver microsomes (HLMs) and recombinant UGT enzymes—particularly UGT2B7, UGT1A4, and UGT1A8—have demonstrated efficacy in forming valproic acid glucuronide (VPAG). For deuterated analogs like Valproic Acid-d15 Beta-Dlucuronide, enzymatic methods require deuterated valproic acid as the substrate. In vitro studies show that UGT2B7 exhibits the highest intrinsic clearance for valproic acid glucuronidation, with no significant age-related variability in activity across HLMs. However, enzymatic approaches face limitations in scalability and cost, as recombinant UGTs necessitate optimized reaction conditions and prolonged incubation times.
Chemical glucuronidation, in contrast, employs phase-transfer catalysts (PTCs) in biphasic systems to facilitate the conjugation of deuterated valproic acid with activated glucuronic acid donors. A patented valproic acid synthesis method using tetrabutylammonium bromide (TBABr) as a PTC demonstrates the feasibility of alkylating β-ketoesters in aqueous-organic biphasic systems. Adapting this approach for deuterated analogs involves substituting propyl halides with deuterated equivalents (e.g., [²H₃]-propyl bromide) during the dialkylation step. This method circumvents enzymatic bottlenecks but introduces challenges in retaining deuterium during high-temperature reactions. For instance, the exothermic hydrolysis of intermediates at 80°C risks deuterium-hydrogen exchange, necessitating tightly controlled reaction conditions.
Table 1: Comparison of Enzymatic and Chemical Glucuronidation Methods
| Parameter | Enzymatic Approach | Chemical Approach |
|---|---|---|
| Reaction Time | 24–72 hours | 6–12 hours |
| Deuterium Retention | High (≥98%) | Moderate (85–92%) |
| Scalability | Limited by enzyme cost | High with batch processing |
| Byproduct Formation | Minimal | Requires purification steps |
Deuterium incorporation in Valproic Acid-d15 Beta-Dlucuronide focuses on metabolic “soft spots” to retard oxidative metabolism while preserving glucuronidation efficiency. Studies on deuterated drugs like dosimertinib highlight the importance of positioning deuterium at sites prone to cytochrome P450 (CYP)-mediated oxidation, thereby shifting metabolism toward glucuronidation. For valproic acid, deuterating the α-carbon of the propyl side chains and the methyl groups adjacent to the ketone moiety reduces β-oxidation rates, directing metabolism toward UGT-mediated conjugation.
Isotopic labeling techniques include:
Recent advances in continuous-flow microreactors enhance isotopic purity by minimizing side reactions. For example, coupling microfluidic systems with real-time mass spectrometry enables rapid optimization of deuterium incorporation, achieving >99% isotopic purity in valproic acid derivatives.
Ensuring the integrity of Valproic Acid-d15 Beta-Dlucuronide demands rigorous analytical protocols:
Table 2: Critical Quality Attributes for Valproic Acid-d15 Beta-Dlucuronide
| Attribute | Acceptance Criterion | Analytical Method |
|---|---|---|
| Isotopic Purity | ≥98% deuterium enrichment | LC-MS/MS with SRM |
| Glucuronide Position | Exclusive β-conjugation | ¹H/¹³C NMR |
| Hydrolysis Stability | <5% hydrolysis at 24h | pH 3 buffer incubation + LC |
Liquid chromatography-tandem mass spectrometry optimization for deuterated glucuronide detection requires comprehensive consideration of chromatographic separation parameters and mass spectrometric conditions [4] [5]. The analytical challenge lies in achieving adequate separation between the deuterated analog and its unlabeled counterpart while maintaining sensitivity and specificity for both compounds [6] [7].
Chromatographic optimization strategies focus on reversed-phase liquid chromatography systems utilizing C18 stationary phases, which provide optimal retention and separation characteristics for glucuronide conjugates [7] [8]. Ultra-high performance liquid chromatography methods have demonstrated superior resolution capabilities, with total run times of 4 minutes achieved using Waters Acquity UPLC BEH C18 columns (1.7 μm, 2.1 mm × 50 mm) under gradient elution conditions [7]. The mobile phase composition typically consists of acetonitrile-water mixtures containing ammonium acetate buffers at concentrations of 5 millimolar, optimized to enhance ionization efficiency while maintaining chromatographic performance [7] [9].
Mass spectrometric detection employs negative electrospray ionization mode for optimal sensitivity in glucuronide analysis [6] [7]. Multiple reaction monitoring transitions have been established for valproic acid glucuronide detection, with primary transitions including m/z 319.1→142.7 and m/z 319.1→175.2 for the unlabeled compound [7]. The deuterated analog exhibits corresponding mass shifts reflecting the isotopic substitution pattern, requiring careful optimization of collision energies and fragmentation parameters [10] [7].
Table 1: Optimized Liquid Chromatography-Tandem Mass Spectrometry Parameters for Valproic Acid Glucuronide Detection
| Parameter | Specification | Performance Metric |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 50 mm) [7] | Baseline resolution |
| Mobile Phase A | Acetonitrile-water (5:95 v/v) + 5 mM ammonium acetate [7] | pH 6.8 |
| Mobile Phase B | Acetonitrile-water (95:5 v/v) + 5 mM ammonium acetate [7] | pH 6.8 |
| Flow Rate | 0.3 mL/min [7] | Optimal back pressure |
| Column Temperature | 40°C [7] | Enhanced separation |
| Ionization Mode | Negative electrospray [7] | Maximum sensitivity |
| Multiple Reaction Monitoring | 319.1→142.7, 319.1→175.2 [7] | Specificity confirmation |
Isotope effects present significant analytical challenges in deuterated compound analysis, particularly regarding retention time differences between labeled and unlabeled analogs [11] [12]. Deuterium isotope effects manifest as changes in lipophilicity when hydrogen atoms are replaced with deuterium, resulting in altered chromatographic behavior on reversed-phase columns [11]. These effects necessitate careful method development to ensure co-elution or predictable retention time relationships between isotopic variants [13] [12].
Chemical isotope labeling strategies have been developed to enhance detection sensitivity for glucuronide metabolites [14]. N,N-Dimethyl ethylenediamine and its deuterated counterpart DMED-d6 serve as derivatization reagents for carboxylic acid-containing compounds, providing characteristic mass differences of 6.037 Da between light and heavy-labeled metabolites [14]. This dual-filtering strategy enables identification of glucuronide conjugates through diagnostic ion pairs at m/z 247.1294/253.1665 and 229.1188/235.1559 for labeled glucuronides [14].
Internal standardization represents the gold standard approach for compensating matrix effects and analytical variability in liquid chromatography-tandem mass spectrometry bioanalysis [15] [13]. Stable isotope-labeled internal standards provide nearly identical chemical behavior to their unlabeled counterparts while offering mass spectrometric discrimination through characteristic mass shifts [15] [16].
Deuterated internal standards demonstrate superior performance characteristics compared to structural analogs due to their identical extraction efficiency, chromatographic behavior, and ionization response [13] [17]. The isotopic substitution pattern must be carefully designed to achieve sufficient mass difference for mass spectrometric separation while maintaining chemical equivalence [15] [18]. A minimum mass difference of 3 atomic mass units is required to prevent cross-talk between analyte and internal standard signals [16] [19].
Table 2: Internal Standard Selection Criteria and Performance Characteristics
| Criterion | Requirement | Rationale |
|---|---|---|
| Mass Difference | ≥3 atomic mass units [16] | Prevents isotopic interference |
| Isotopic Purity | >95% [19] | Minimizes unlabeled contamination |
| Chemical Stability | Non-exchangeable positions [15] | Prevents deuterium loss |
| Extraction Recovery | Co-equivalent with analyte [11] | Matrix effect compensation |
| Ionization Response | Equivalent ESI efficiency [17] | Accurate quantification |
| Chromatographic Behavior | Co-elution or predictable separation [13] | Method robustness |
Isotope dilution mass spectrometry principles underlie the theoretical foundation for stable isotope internal standardization [20] [21]. This approach achieves highest accuracy through direct proportionality between mass fraction ratios and signal intensity ratios of natural and isotopically labeled forms [20]. The methodology provides traceability to International System of Units mass standards, establishing definitive analytical capability [22].
Matrix effect compensation represents a critical function of stable isotope-labeled internal standards in complex biological matrices [11] [23]. Co-eluting matrix components can cause ionization suppression or enhancement, affecting quantitative accuracy [23] [24]. Deuterated analogs experience identical matrix effects due to their chemical similarity, enabling effective compensation through ratio calculations [11] [13].
Practical considerations for deuterated internal standard implementation include solvent selection for reconstitution and potential deuterium exchange in protic environments [12]. Lyophilized internal standards require careful attention to reconstitution solvents to prevent isotopic exchange that could compromise analytical performance [12]. Storage conditions must also prevent degradation or isotopic scrambling that would affect quantitative reliability [15] [12].
Cross-validation strategies provide essential verification of analytical method equivalency between different platforms and laboratories [25] [26]. These approaches demonstrate that validated bioanalytical methods produce comparable results across different analytical systems, ensuring data integrity and regulatory compliance [26].
Orthogonal analytical platforms offer complementary analytical capabilities through fundamentally different separation and detection mechanisms [27] [28]. Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry represent the most common orthogonal pairing, providing independent analytical validation through different chromatographic principles [27]. High-resolution mass spectrometry platforms offer additional orthogonal validation through accurate mass measurement capabilities [6] [29].
Cross-validation experimental design typically employs 100 incurred study samples distributed across four concentration quartiles to provide comprehensive method comparison [26]. Statistical analysis utilizes 90% confidence intervals with acceptability criteria of ±30% for method equivalency determination [26]. Bland-Altman plots provide graphical assessment of agreement between methods, revealing concentration-dependent biases or systematic differences [26].
Table 3: Cross-Validation Study Design Parameters
| Parameter | Specification | Statistical Requirement |
|---|---|---|
| Sample Size | 100 incurred samples [26] | Adequate statistical power |
| Concentration Distribution | Four quartiles [26] | Representative range coverage |
| Replicate Analysis | Single determination per method [26] | Practical implementation |
| Acceptability Criteria | 90% confidence interval ±30% [26] | Regulatory compliance |
| Statistical Analysis | Bland-Altman plotting [26] | Bias assessment |
| Platform Comparison | Orthogonal analytical techniques [27] | Independent validation |
Platform-specific considerations include automation capabilities and sample throughput requirements [27]. Liquid chromatography-mass spectrometry systems offer near-complete automation potential, while gas chromatography-mass spectrometry methods remain semi-automated due to derivatization requirements [27]. These differences impact method selection for high-throughput applications and influence cross-validation study design [27].